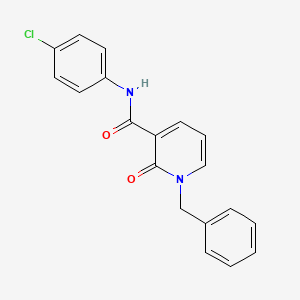

1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group at position 1 and a 4-chlorophenylcarboxamide moiety at position 2. The benzyl and 4-chlorophenyl groups likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for receptor binding and bioavailability.

Properties

IUPAC Name |

1-benzyl-N-(4-chlorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-15-8-10-16(11-9-15)21-18(23)17-7-4-12-22(19(17)24)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFDZEHTEOIYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzylamine and benzyl acetoacetate.

Cyclization: The benzyl acetoacetate undergoes cyclization with 4-chlorobenzylamine in the presence of a base such as sodium ethoxide to form the dihydropyridine ring.

Amidation: The resulting intermediate is then subjected to amidation using a coupling reagent like carbonyldiimidazole (CDI) to introduce the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, enhancing its reactivity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxides of the dihydropyridine ring.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antihypertensive and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets calcium channels, inhibiting their function and leading to vasodilation.

Pathways Involved: The inhibition of calcium channels reduces intracellular calcium levels, which in turn decreases muscle contraction and lowers blood pressure.

Comparison with Similar Compounds

Comparison :

- The 4-chlorophenylcarboxamide substituent could enhance halogen bonding interactions compared to BMS-777607’s 3-fluorophenyl group, altering target engagement .

CB2 Receptor Ligands with Modified Dihydropyridine Cores

A series of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamides (e.g., derivatives with R₁ = H₃C and R₂ = aryl groups) were developed as CB2 receptor modulators :

- Substituent Effects :

- C6-methyl group : Reduces conformational flexibility, enhancing CB2 affinity (Kᵢ = 10–50 nM) and selectivity over CB1 receptors (>100-fold).

- C5 substituents : Dictate pharmacological activity (agonist vs. inverse agonist). For example, bulkier C5 groups (e.g., adamantyl) confer inverse agonism, while smaller groups (e.g., methyl) promote agonism .

Comparison :

- The target compound lacks a C6 methyl group, which may result in lower CB2 affinity compared to these analogs.

Sulfonyl/Sulfonimidoyl Derivatives in Patent Literature

A 2024 patent discloses 3-(sulphonyl or sulfonimidoyl)prop-2-en-1-yl-2-oxo-1,2-dihydropyridine-3-carboxamides :

- Substituents : Sulfonyl/sulfonimidoyl groups at position 3.

- Activity : These electron-withdrawing groups improve solubility and metabolic stability, making them candidates for inflammatory and oncological applications.

Comparison :

- The target compound’s 4-chlorophenylcarboxamide lacks the polar sulfonyl/sulfonimidoyl groups, suggesting lower solubility but higher membrane permeability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Substituent Position Dictates Activity :

- Substituents at C5/C6 (e.g., methyl, adamantyl) profoundly influence GPCR modulation .

- N1 substituents (benzyl vs. fluorophenyl) affect kinase selectivity and steric interactions .

Halogen Effects :

- The 4-chlorophenyl group in the target compound may enhance target binding via halogen bonding, similar to BMS-777607’s 3-fluorophenyl .

Biological Activity

1-benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with the molecular formula , has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and neuroprotective properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a benzyl group and a chlorophenyl substituent. Its structural characteristics contribute to its pharmacological activities, particularly in enzyme inhibition and cytotoxicity against cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, 6-amino derivatives have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Dihydropyridine Derivatives

The data indicate that these compounds exhibit promising cytotoxic effects, particularly against breast (MCF-7) and lung (A-549) cancer cell lines. The mechanism of action is believed to involve apoptosis induction and disruption of cellular proliferation pathways.

Neuroprotective Activity

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's.

Table 2: Enzyme Inhibition Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 | |

| BOP-8 | 1.11 ± 0.09 | Not reported |

This dual inhibition is crucial as it enhances the therapeutic efficacy against cognitive decline associated with Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound binds to active sites on AChE and BuChE, inhibiting their activity and thereby increasing acetylcholine levels in the synaptic cleft.

- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells is facilitated through pathways involving caspases and mitochondrial dysfunction.

Case Studies

A recent study synthesized several derivatives of this compound, evaluating their biological activities through in vitro assays. The findings demonstrated that certain modifications to the chemical structure could enhance both anticancer and neuroprotective properties.

Example Case Study

In a comparative analysis of various derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.